4-Tert-butoxy-1-cyclopropoxy-2-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butoxy-1-cyclopropoxy-2-isopropylbenzene is a chemical compound with the molecular formula C16H24O2 It is characterized by the presence of tert-butoxy, cyclopropoxy, and isopropyl groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 4-Tert-butoxy-1-cyclopropoxy-2-isopropylbenzene involves several steps, typically starting with the preparation of the benzene ring substituted with the desired functional groups. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired substitutions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
4-Tert-butoxy-1-cyclopropoxy-2-isopropylbenzene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Tert-butoxy-1-cyclopropoxy-2-isopropylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies related to its biological activity and interactions with biological molecules.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Tert-butoxy-1-cyclopropoxy-2-isopropylbenzene involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, such as in biological systems or chemical reactions. Detailed studies are required to elucidate the precise pathways involved .
Vergleich Mit ähnlichen Verbindungen
4-Tert-butoxy-1-cyclopropoxy-2-isopropylbenzene can be compared with other similar compounds, such as:
4-Tert-butoxy-2-cyclopropoxy-1-isopropoxybenzene: This compound has an additional oxygen atom in the isopropoxy group.
4-Tert-butoxy-1-cyclopropoxy-2-methylbenzene: This compound has a methyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H24O2 |
---|---|
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
1-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]-2-propan-2-ylbenzene |
InChI |
InChI=1S/C16H24O2/c1-11(2)14-10-13(18-16(3,4)5)8-9-15(14)17-12-6-7-12/h8-12H,6-7H2,1-5H3 |
InChI-Schlüssel |
UKPYPAVUQYMSFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)OC(C)(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.